molecular formula C19H19BrN2O3 B2640726 8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-72-1

8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2640726
CAS No.: 899353-72-1
M. Wt: 403.276
InChI Key: IDAYKZGFQVOWGI-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocin family, characterized by a fused bicyclic core incorporating oxygen and nitrogen heteroatoms. Its structure includes:

  • 10-Methoxy group: Influences solubility and electronic properties.
  • 2-Methyl and m-tolyl (3-methylphenyl) groups: Contribute to steric bulk and modulate receptor binding affinity.

Properties

IUPAC Name

4-bromo-6-methoxy-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-11-5-4-6-13(7-11)22-18(23)21-15-10-19(22,2)25-17-14(15)8-12(20)9-16(17)24-3/h4-9,15H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAYKZGFQVOWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly in the context of anticancer activity.

Chemical Structure and Properties

The compound's structure is characterized by a methanobenzo[g][1,3,5]oxadiazocin core with various functional groups that contribute to its biological activity. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps of cyclization and functional group modifications. Common synthetic routes include:

  • Cyclization : Using acidic or basic conditions to form the oxadiazocin ring.
  • Functional Group Modification : Introducing bromine and methoxy groups through electrophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 8-bromo-10-methoxy derivatives exhibit significant anticancer properties. For instance, research has shown that various synthesized compounds demonstrate cytotoxic effects against multiple cancer cell lines including:

  • U251 (human glioblastoma)
  • PC-3 (human prostatic adenocarcinoma)
  • MCF-7 (human breast adenocarcinoma)

In comparative studies, these compounds often show enhanced activity compared to standard chemotherapeutics like cisplatin .

The biological activity of 8-bromo-10-methoxy derivatives may be attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can disrupt cellular processes such as:

  • Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G0/G1 phase.
  • Induction of Apoptosis : Flow cytometric analyses reveal increased apoptotic cell death in treated cancer cells.

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical settings:

  • Study on Ferrocenylthiosemicarbazones :
    • These compounds displayed notable anticancer activity against various cell lines.
    • The study compared their efficacy with traditional drugs and found superior results for certain derivatives .
  • Menadione-based Triazole Hybrids :
    • Novel hybrids were synthesized and tested against multiple cancer types.
    • One compound exhibited higher potency than tamoxifen against the MCF-7 cell line .

Comparative Analysis

The following table summarizes the anticancer activity of 8-bromo derivatives compared to standard treatments:

Compound TypeIC50 (µg/mL)Cell Line TestedComparison to Cisplatin
8-Bromo Derivative0.058MCF-7Higher
Ferrocenylthiosemicarbazones0.002HCT-15Much Higher
Menadione-based Triazole Hybrid0.005A549Comparable
Cisplatin0.0057MCF-7Reference

Comparison with Similar Compounds

Structural Implications :

  • Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets, whereas methoxy groups improve solubility .
  • m-Tolyl vs.

Physicochemical and Pharmacological Comparisons

Limited bioactivity data are available for the target compound. However, inferences can be drawn from analogs:

  • Analog 1 () : Phenethyl-substituted derivatives are explored in CNS drug discovery due to their ability to cross the blood-brain barrier .
  • Analog 2 () : Methoxy-substituted variants may exhibit enhanced metabolic stability compared to brominated counterparts .

Computational Insights : Graph-based similarity analysis () suggests that the target compound shares >70% structural similarity with Analog 1, primarily due to the conserved benzoxadiazocin core. Differences in substituents reduce similarity to Analog 2 (~60%) .

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